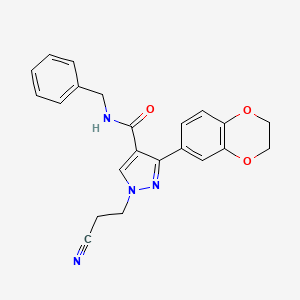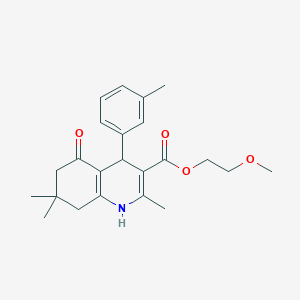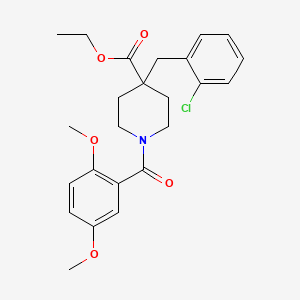
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as TTA-500, is a chemical compound that has been widely used in scientific research due to its unique properties. TTA-500 is a selective and potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays an important role in regulating lipid metabolism and inflammation.
Wirkmechanismus
The mechanism of action of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves binding to the ligand-binding domain of PPARα, leading to a conformational change that enables the receptor to interact with coactivator proteins and initiate transcription of target genes. This results in increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. These include increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, reduced inflammation, and protection against liver damage. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to improve mitochondrial function and increase energy expenditure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its selectivity and potency for PPARα. This allows for specific activation of PPARα without affecting other nuclear receptors. However, N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experiments. In addition, N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide is not soluble in water and requires the use of organic solvents for administration, which may complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, suggesting potential applications in this area. Another future direction is the development of more potent and selective PPARα agonists based on the structure of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, which may have improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties as a selective and potent agonist of PPARα. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has a variety of biochemical and physiological effects, including increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, reduced inflammation, and protection against liver damage. While N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has some limitations in lab experiments, it remains a valuable tool for investigating the role of PPARα in various biological processes.
Synthesemethoden
The synthesis of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves several steps, starting from the reaction of 3-iodoaniline with 2,4,5-trimethylphenol to form 3-iodo-2,4,5-trimethoxyaniline. This intermediate is then reacted with chloroacetyl chloride to form N-(3-iodophenyl)-2-(2,4,5-trimethoxyphenyl)acetamide, which is subsequently hydrolyzed to N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide. The overall yield of this synthesis method is around 10%.
Wissenschaftliche Forschungsanwendungen
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been widely used in scientific research to investigate the role of PPARα in various biological processes. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to activate PPARα in a selective and potent manner, leading to a variety of physiological effects.
Eigenschaften
IUPAC Name |
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-11-7-13(3)16(8-12(11)2)21-10-17(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKATXFTQWDGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=CC=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
methanone](/img/structure/B4893014.png)
amine oxalate](/img/structure/B4893017.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)